
2,3-dihydro-1H-inden-4-ol acetate
Overview
Description
2,3-dihydro-1H-inden-4-ol acetate is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
2,3-Dihydro-1H-inden-4-ol acetate and its derivatives have been investigated for their potential in cancer treatment. Research indicates that these compounds can induce apoptosis in cancer cells, particularly those that overexpress inhibitor of apoptosis (IAP) proteins. This mechanism is crucial for treating various cancers, including neuroblastoma and colorectal carcinoma, among others .
Case Study:
A patent describes the synthesis and application of 2,3-dihydro-1H-indene compounds in pharmaceutical compositions aimed at treating solid tumors like breast and ovarian cancer . The ability of these compounds to trigger programmed cell death makes them promising candidates for further development.
Neuroprotective Effects
Another significant application of this compound is its neuroprotective properties. Studies have shown that it may improve cognitive function and reduce neuroinflammation markers in animal models of Alzheimer's disease .
Case Study:
In a controlled study, treatment with this compound resulted in marked improvements in cognitive tests compared to control groups, suggesting potential applications in neurodegenerative disease therapies .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.
Synthesis of Indole Derivatives
The compound has been utilized as a precursor for synthesizing indole derivatives, which are widely recognized for their biological activities. The acetylation process involving 7-hydroxyindan-1-one has been documented as an effective method to produce this compound .
Table 1: Synthesis Pathways Involving this compound
The biological activity of this compound extends beyond anticancer effects. It has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.
Case Study:
Research indicated that structural modifications of related compounds enhanced their antimicrobial efficacy, demonstrating the importance of chemical structure in biological activity .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate group undergoes hydrolysis under basic or enzymatic conditions:
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Basic Hydrolysis : Treatment with potassium hydroxide in methanol at room temperature cleaves the ester bond, regenerating 2,3-dihydro-1H-inden-4-ol .
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Enzymatic Hydrolysis : Candida antarctica lipase B (CALB) in dibutyl ether at 40°C selectively hydrolyzes the (S)-enantiomer of the acetate, yielding (R)-alcohol with 49% yield and 92% ee .
Equation :
Oxidation Reactions
Indenyl acetates can undergo oxidation at the benzylic position:
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Catalytic Oxidation : Using Ni-MOF-74 with tert-butyl hydroperoxide (TBHP) in ethyl acetate oxidizes 2,3-dihydro-1H-indene derivatives to ketones . While not directly tested on 2,3-dihydro-1H-inden-4-ol acetate, analogous reactions yield 84% 2,3-dihydro-1H-inden-1-one under similar conditions .
Proposed Pathway :
Catalytic Functionalization
The indenyl backbone participates in cross-coupling reactions:
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Acetylation : Reactions with acetyl chloride in dimethylformamide (DMF) and triethylamine yield higher acetates, though yields are moderate (56% ) due to steric hindrance .
Table 2: Catalytic Acetylation Parameters
Substrate | Reagent | Catalyst | Solvent | Yield (%) |
---|---|---|---|---|
2,3-Dihydro-1H-inden-2-ol | Acetyl chloride | EDC/HOBt | DMF | 56 |
Crystallographic and Structural Insights
While direct data on this compound is limited, related structures like 3-oxo-2,3-dihydro-1H-inden-4-yl acetate exhibit:
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Orthorhombic crystal packing with weak C–H···π interactions .
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Bond angles : C14–C7–C8 = 119.0°, consistent with sp² hybridization at the ketone position .
Limitations and Research Gaps
Properties
CAS No. |
38997-98-7 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-4-yl acetate |
InChI |
InChI=1S/C11H12O2/c1-8(12)13-11-7-3-5-9-4-2-6-10(9)11/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
TVVSDOVWHQPDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1CCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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